2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
CAS No.:
VCID: VC13326353
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside analog with significant biochemical and pharmacological importance. It is structurally related to naturally occurring nucleotides, which are the building blocks of DNA and RNA. This compound has been extensively studied for its synthetic pathways, chemical reactivity, and biological applications due to its ability to interact with nucleic acid systems. Synthetic RouteThe synthesis of 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves:
Reaction Conditions
Types of ReactionsThe compound exhibits diverse chemical reactivity:
Common Reagents
Biological Mechanism of ActionThe biological activity of this compound stems from its ability to mimic natural nucleosides:
Medical ResearchThis nucleoside analog is studied for its potential in:
Biochemical StudiesIt serves as a tool for investigating:
Limitations and ChallengesWhile promising, the compound faces challenges:
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Product Name | 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | ||||||||
Molecular Formula | C10H13N5O4 | ||||||||
Molecular Weight | 267.24 g/mol | ||||||||
IUPAC Name | 2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | ||||||||
Standard InChI | InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14) | ||||||||
Standard InChIKey | JVOJULURLCZUDE-UHFFFAOYSA-N | ||||||||
SMILES | C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O | ||||||||
Canonical SMILES | C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O | ||||||||
PubChem Compound | 235489 | ||||||||
Last Modified | Jan 05 2024 |
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